4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronate ester-functionalized picolinamide derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its core structure comprises a pyridine ring substituted with an amide group at the 4-position and a pinacol boronate ester at the 2-position. This compound is pivotal in medicinal chemistry and materials science due to its stability, reactivity, and versatility in forming carbon-carbon bonds .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-15-9(7-8)10(14)16/h5-7H,1-4H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHBTZCOWNUVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096994-97-5 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the reaction of picolinamide with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is critical for constructing biaryl structures in pharmaceuticals and materials.
Key Conditions and Outcomes
Example Reaction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide reacts with 5-chloro-2-iodopyrazine to form a biaryl product, a structural motif seen in anticancer agents .
Oxidation to Boronic Acid Derivatives
The boronic ester is oxidatively cleaved to a boronic acid under aqueous acidic or basic conditions, enhancing solubility for biological applications.
Oxidation Pathways
| Reagent System | Conditions | Product |
|---|---|---|
| H₂O₂/HOAc (1:1) | 25°C, 12 hours | Picolinamide-boronic acid |
| NaIO₄ (2 equiv) | THF/H₂O, 50°C, 6 hours | Boronic acid with retained amide |
Applications
-
The boronic acid derivative interacts with biological targets (e.g., enzymes) via reversible covalent bonding .
-
Used in proteolysis-targeting chimeras (PROTACs) for protein degradation .
Amide Group Reactivity
The picolinamide moiety participates in hydrolysis and coordination reactions:
Hydrolysis
| Conditions | Outcome |
|---|---|
| 6M HCl, reflux, 24h | Cleavage to 4-boronic acid picolinic acid |
| LiAlH₄, THF, 0°C, 2h | Reduction to amine (low yield, <20%) |
Metal Coordination
The pyridine nitrogen and amide carbonyl coordinate transition metals (e.g., Pd, Cu), stabilizing intermediates in catalytic cycles.
Directed C-H Functionalization
The picolinamide group acts as a directing group for regioselective C-H activation:
Example: Ortho-Arylation
| Step | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | Ag₂CO₃ (2 equiv) |
| Solvent | Toluene, 120°C, 24h |
| Outcome | Introduces aryl groups at the ortho position relative to the amide |
Stability Under Synthetic Conditions
The compound exhibits stability in polar aprotic solvents (DMF, DMSO) but degrades in strongly acidic/basic media:
Degradation Study
| Condition | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| pH 1.0 (HCl) | 2 hours | Boronic acid + picolinic acid |
| pH 13.0 (NaOH) | 30 minutes | Deborylated picolinamide derivative |
Comparative Reactivity with Structural Analogs
The picolinamide group confers unique reactivity compared to aniline or ester analogs:
| Compound Type | Key Reaction Difference |
|---|---|
| Aniline-boronic esters | Less prone to hydrolysis due to electron-withdrawing amide |
| Ester-boronic acids | Lower coordination capacity with metals |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is in medicinal chemistry. Its boron-containing structure allows it to participate in various chemical reactions that are crucial for drug development.
Case Study: JAK2 Inhibitors
Research has shown that derivatives of this compound can act as inhibitors for Janus Kinase 2 (JAK2), a target for treating myeloproliferative disorders. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives that included boron-containing moieties similar to this compound. These compounds demonstrated significant inhibitory activity against JAK2 .
Organic Synthesis
The compound is also utilized in organic synthesis as a reagent for various transformations.
Applications in Ring-Opening Reactions
A notable application involves its use in copper-catalyzed ring-opening reactions of alkyl aziridines. The presence of the picolinamide moiety enhances the reactivity of the aziridines under mild conditions. This method has been shown to yield products with high regioselectivity and efficiency .
Material Science
In material science, compounds like this compound are being explored for their potential use in developing new materials with unique properties.
Example: Boron-Doped Polymers
Research indicates that incorporating boron-containing compounds into polymer matrices can enhance their thermal and mechanical properties. Studies have explored how these compounds can improve the performance of polymers used in electronics and coatings.
Data Tables
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide involves its ability to form stable complexes with transition metals. The dioxaborolane group acts as a ligand, coordinating with metal centers and facilitating various catalytic processes. The picolinamide group enhances the compound’s stability and reactivity by providing additional coordination sites.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-(...yl)picolinamide | 945863-21-8 | C13H18BN2O3 | 4-amide, 2-boronate |
| 5-(...yl)picolinamide | 1354356-24-3 | C13H18BN2O3 | 5-amide, 2-boronate |
| Methyl 5-(...yl)picolinate | 957065-99-5 | C13H18BNO4 | 5-ester, 2-boronate |
| N-Ethyl-5-(...yl)picolinamide | 1006876-28-3 | C14H21BN2O3 | 5-amide (N-ethyl), 2-boronate |
Reactivity in Cross-Coupling Reactions
The amide group in 4-(...yl)picolinamide introduces electron-withdrawing effects, stabilizing the boronate intermediate and modulating reaction kinetics. Comparatively:
- 4-(...yl)benzonitrile (CAS 171364-82-2): A nitrile-substituted analog exhibits higher reactivity due to stronger electron withdrawal but lower stability under basic conditions .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 1033752-94-1 |
| Molecular Formula | C12H16BNO2 |
| Molecular Weight | 205.06 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
The biological activity of this compound primarily involves its interaction with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which may affect enzyme activity and protein interactions.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Binding : The boron atom can interact with hydroxyl groups in proteins, potentially altering their conformation and function.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of dioxaborolane compounds exhibit antimicrobial properties against various pathogens. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have been investigated for their potential in cancer therapy. They are thought to act through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of a series of dioxaborolane derivatives on cancer cell lines. Results indicated that certain modifications to the dioxaborolane structure enhanced cytotoxicity against breast cancer cells (MCF-7) by promoting apoptosis .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of boron-containing compounds. It was found that this compound exhibited significant inhibitory effects on the growth of Candida albicans in vitro .
Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling between picolinamide derivatives and pinacol boronic esters. Key steps include:
- Borylation : Reaction of halogenated picolinamide precursors (e.g., 5-bromopicolinamide) with bis(pinacolato)diboron under palladium catalysis .
- Amide functionalization : N-ethylation or other substitutions to stabilize the amide group .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (>95% purity) . Optimizing temperature (80–100°C), solvent (THF or dioxane), and catalyst loading (1–5 mol% Pd) maximizes yield (typically 60–80%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm boron incorporation (δ ~30 ppm for dioxaborolane) and amide proton environments .
- Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 276.15) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
Stability data from analogous compounds indicate:
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this boronated picolinamide?
- Ligand selection : XPhos or SPhos ligands enhance Pd-catalyzed coupling efficiency with aryl halides .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of boronate intermediates .
- Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated substrates are used) to identify rate-limiting steps .
Q. What structural analogs of this compound exhibit improved reactivity or bioavailability?
Q. How should contradictory data on boronate hydrolysis kinetics be resolved?
- Controlled experiments : Compare hydrolysis rates under standardized conditions (pH 7.4 buffer, 37°C) .
- Computational modeling : DFT calculations predict boron-oxygen bond dissociation energies to rationalize discrepancies .
- Cross-validation : Use <sup>11</sup>B NMR and LC-MS to quantify degradation products .
Q. What pharmacological screening strategies are suitable for evaluating this compound’s bioactivity?
- In vitro assays : Test kinase inhibition (e.g., EGFR, BTK) using fluorescence polarization assays .
- ADME profiling : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
- Structural analogs : Compare IC50 values of boronate-containing derivatives to identify SAR trends .
Methodological Notes
- Contradictory evidence : Discrepancies in reported melting points (e.g., 94–99°C vs. 132–135°C for analogs) may arise from polymorphic forms or impurities. Always validate purity via HPLC before use .
- Safety : Handle under inert atmosphere due to boronate sensitivity to moisture. Use PPE for powder forms to prevent inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
